molecular formula C14H9F4NO2 B5760104 2,3,4,5-tetrafluoro-N-(4-methoxyphenyl)benzamide

2,3,4,5-tetrafluoro-N-(4-methoxyphenyl)benzamide

Cat. No. B5760104
M. Wt: 299.22 g/mol
InChI Key: XYEBILFXZAYHRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis The synthesis of related benzamide compounds involves multi-step chemical reactions starting from basic aromatic or halogenated compounds. The general method includes nitration, acylation, ammoniation, reduction, and secondary ammoniation processes. For example, benzamides can be synthesized through condensation reactions involving halogenated benzoic acids and appropriate amines under specific conditions (Abbasi et al., 2014).

Molecular Structure Analysis Molecular structure analysis of benzamides, including tetrafluoro derivatives, typically involves experimental methods such as X-ray diffraction, NMR (nuclear magnetic resonance), and IR (infrared) spectroscopy. These analyses reveal details about the crystalline structure, molecular geometry, and electronic properties of the compounds. For instance, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide has been analyzed using X-ray diffraction and DFT (density functional theory) calculations, highlighting its triclinic system crystallization and molecular geometry parameters (Demir et al., 2015).

properties

IUPAC Name

2,3,4,5-tetrafluoro-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4NO2/c1-21-8-4-2-7(3-5-8)19-14(20)9-6-10(15)12(17)13(18)11(9)16/h2-6H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEBILFXZAYHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-tetrafluoro-N-(4-methoxyphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.